8-Methoxy-2-phenylquinoline
Overview
Description
8-Methoxy-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 8th position and a phenyl group at the 2nd position of the quinoline ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-phenylquinoline can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions. Another method is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of an oxidizing agent like nitrobenzene .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Green chemistry approaches, including the use of ionic liquids and microwave irradiation, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
8-Methoxy-2-phenylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its antimicrobial and antiviral properties.
Medicine: Research focuses on its potential as an anticancer and antimalarial agent.
Industry: It is used in the development of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 8-Methoxy-2-phenylquinoline involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in microbial cells. This mechanism is similar to that of fluoroquinolones, which are well-known antibiotics .
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the methoxy group, resulting in different biological activities.
8-Methoxyquinoline: Lacks the phenyl group, affecting its chemical properties.
Quinoline: The parent compound with a simpler structure and broader range of applications.
Uniqueness: 8-Methoxy-2-phenylquinoline is unique due to the combined presence of the methoxy and phenyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Biological Activity
8-Methoxy-2-phenylquinoline is a compound belonging to the quinoline family, recognized for its diverse biological activities. Its molecular formula is , and it has garnered attention for potential applications in medicinal chemistry, particularly for its anticancer and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound can inhibit the proliferation of colorectal cancer cells (HCT116 and Caco-2). The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway .
Key Findings:
- Cell Lines Tested: HCT116, Caco-2.
- Mechanism: Inhibition of PI3K/AKT/mTOR pathway.
- Effects: Induces apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Quinoline derivatives have been reported to exhibit antibacterial and antifungal activities. The presence of the methoxy group at the 8-position enhances the compound's interaction with biological targets, potentially increasing its efficacy against various pathogens .
Antimicrobial Efficacy:
- Target Pathogens: Various bacteria and fungi.
- Mechanism: Interaction with microbial enzymes and cellular structures.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the quinoline ring can significantly influence its solubility, stability, and interaction with biological targets. For example, substituents on the anilide ring have been shown to affect both anticancer and antimicrobial activities positively .
Synthetic Routes
The synthesis of this compound typically involves:
- Condensation Reaction: Combining 2-phenylquinoline derivatives with methoxy-substituted benzene derivatives under acidic or basic conditions.
- Catalysts Used: Lewis acids such as aluminum chloride or boron trifluoride are commonly employed to facilitate reactions.
Chemical Reactions
The compound undergoes various chemical reactions:
- Oxidation: Can form quinoline N-oxides.
- Reduction: Converts to amines or alcohols using reducing agents like lithium aluminum hydride.
- Substitution Reactions: Electrophilic and nucleophilic substitutions introduce different functional groups onto the quinoline ring.
Study 1: Antiproliferative Evaluation
A systematic study focused on synthesizing 4-anilino derivatives of this compound showed significant antiproliferative activity against several human cancer cell lines. The evaluation revealed that these derivatives could serve as lead compounds for developing new anticancer agents due to their notable cytotoxic effects .
Study 2: Antimicrobial Activity Assessment
Another study assessed various quinoline derivatives, including this compound, for their antimicrobial properties. Results indicated that specific modifications could enhance their effectiveness against resistant strains of bacteria and fungi, highlighting their potential in treating infectious diseases .
Properties
IUPAC Name |
8-methoxy-2-phenylquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-18-15-9-5-8-13-10-11-14(17-16(13)15)12-6-3-2-4-7-12/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHENMLKXUZMVNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573769 | |
Record name | 8-Methoxy-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393109-89-2 | |
Record name | 8-Methoxy-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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